molecular formula C22H26O4 B14236501 2-Ethyl-9,10-bis(2-methoxyethoxy)anthracene CAS No. 360045-18-7

2-Ethyl-9,10-bis(2-methoxyethoxy)anthracene

Cat. No.: B14236501
CAS No.: 360045-18-7
M. Wt: 354.4 g/mol
InChI Key: AWXNQMZKFHUXKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-9,10-bis(2-methoxyethoxy)anthracene is an anthracene derivative known for its unique chemical structure and properties. This compound is characterized by the presence of two methoxyethoxy groups attached to the anthracene core, which enhances its solubility and reactivity. It is used in various scientific research applications due to its photophysical and electrochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-9,10-bis(2-methoxyethoxy)anthracene typically involves the Sonogashira coupling reaction. This method uses palladium catalysts to couple ethynyl groups with the anthracene core. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-9,10-bis(2-methoxyethoxy)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-Ethyl-9,10-bis(2-methoxyethoxy)anthracene is used in several scientific research fields:

Mechanism of Action

The mechanism by which 2-Ethyl-9,10-bis(2-methoxyethoxy)anthracene exerts its effects is primarily through its photophysical properties. Upon exposure to light, the compound undergoes electronic excitation, which can lead to various photochemical reactions. The molecular targets and pathways involved include interactions with other organic molecules and the generation of reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-9,10-bis(2-methoxyethoxy)anthracene stands out due to its enhanced solubility and unique photophysical properties, making it highly suitable for applications in fluorescence imaging and electronic devices .

Properties

CAS No.

360045-18-7

Molecular Formula

C22H26O4

Molecular Weight

354.4 g/mol

IUPAC Name

2-ethyl-9,10-bis(2-methoxyethoxy)anthracene

InChI

InChI=1S/C22H26O4/c1-4-16-9-10-19-20(15-16)22(26-14-12-24-3)18-8-6-5-7-17(18)21(19)25-13-11-23-2/h5-10,15H,4,11-14H2,1-3H3

InChI Key

AWXNQMZKFHUXKD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)OCCOC)OCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.